molecular formula C7H10N2O B13616203 (5,6-Dimethylpyridazin-3-yl)methanol

(5,6-Dimethylpyridazin-3-yl)methanol

Cat. No.: B13616203
M. Wt: 138.17 g/mol
InChI Key: WPGNTGLXSPLZAE-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridazin-3-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a hydroxymethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethylpyridazin-3-yl)methanol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridazin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.

    Reduction: 5,6-Dimethylpyridazin-3-ylmethanol.

    Substitution: 5,6-Dimethyl-3-bromopyridazine.

Scientific Research Applications

(5,6-Dimethylpyridazin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridazin-3-yl)methanol in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethylpyridazin-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups on the pyridazine ring. This combination of substituents provides a balance of steric and electronic effects, making the compound versatile for various chemical transformations and applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(5,6-dimethylpyridazin-3-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-8-6(5)2/h3,10H,4H2,1-2H3

InChI Key

WPGNTGLXSPLZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)CO

Origin of Product

United States

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